molecular formula C17H18N2O2S2 B7545655 N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide

N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide

Katalognummer B7545655
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: OWISNBVPOWZLCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide, commonly known as BZS, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BZS belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anticonvulsant properties. In

Wissenschaftliche Forschungsanwendungen

BZS has been found to exhibit various biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory effects. It has been studied for its potential applications in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. BZS has also been investigated for its potential use as a diagnostic tool for imaging amyloid plaques in the brain, which are associated with Alzheimer's disease.

Wirkmechanismus

The exact mechanism of action of BZS is not fully understood, but it is believed to act through multiple pathways. BZS has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine, which are involved in the regulation of neuronal excitability and synaptic transmission. BZS has also been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
BZS has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and improve cognitive function in rats with epilepsy. BZS has also been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BZS in lab experiments is its high potency and selectivity for its target molecules, which allows for precise modulation of biological pathways. BZS also has good solubility in water and organic solvents, which makes it easy to administer in animal models. However, one limitation of using BZS in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Zukünftige Richtungen

There are several future directions for the research of BZS. One potential application is its use as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further studies are needed to elucidate the exact mechanism of action of BZS and to determine its efficacy and safety in human clinical trials. Another future direction is the development of new derivatives of BZS with improved potency and selectivity for its target molecules. These derivatives could be used as diagnostic tools or therapeutic agents for a variety of diseases. Finally, BZS could be used as a lead compound for the development of new drugs with novel mechanisms of action and improved therapeutic profiles.

Synthesemethoden

BZS can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-chloro-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with ethylene oxide to yield the final product, BZS. The purity and yield of BZS can be improved through various purification methods such as recrystallization and column chromatography.

Eigenschaften

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-12-8-10-14(11-9-12)23(20,21)19(3)13(2)17-18-15-6-4-5-7-16(15)22-17/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWISNBVPOWZLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.